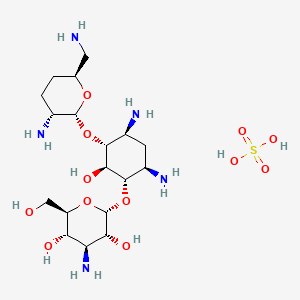

Dibekacin sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dibekacin sulfate is an aminoglycoside antibiotic known for its potent antibacterial properties. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is primarily used to target severe bacterial infections, especially those caused by Gram-negative bacteria . This compound is often reserved for situations where other antibiotics have failed or are deemed inappropriate due to resistance or allergy concerns .

準備方法

Dibekacin sulfate is synthesized from kanamycin B through a series of chemical modifications. The preparation process involves the removal of hydroxyl groups from the kanamycin molecule, resulting in the formation of 3’,4’-dideoxykanamycin B . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) and column chromatography with weakly acidic cation exchange resin to isolate and purify the compound .

化学反応の分析

Common Chemical Reactions

Dibekacin sulfate participates in reactions typical of aminoglycosides, including:

- Oxidation : Reacts with strong oxidizing agents (e.g., hydrogen peroxide) under acidic conditions, leading to hydroxyl group modifications.

- Reduction : Undergoes reductive amination in the presence of sodium borohydride (NaBH₄) or other reducing agents to modify amine groups.

- Substitution : Hydroxyl groups at positions 3', 4', and 6' are susceptible to nucleophilic substitution with reagents like acetic anhydride or alkyl halides.

Key reagents and outcomes are summarized below:

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Oxidation | H₂O₂, acidic pH | Hydroxyl → carbonyl conversion |

| Acylation | Acetic anhydride, pyridine | Acetylated derivatives (improved stability) |

| Sulfonation | SO₃ complexes | Enhanced solubility via sulfonate groups |

| Alkylation | Methyl iodide, base catalysis | Methylation of primary amines |

Enzymatic Modifications

This compound is a substrate for bacterial resistance enzymes, including:

Aminoglycoside Phosphotransferases (APHs)

- APH(2″) isoforms phosphorylate the 2″-hydroxyl group of the glucosamine ring, rendering the antibiotic inactive .

Aminoglycoside Acetyltransferases (AACs)

Chemoenzymatic Derivatization

Recent studies highlight engineered enzymes for site-specific modifications :

- AAC(6′)-Ie/APH(2″)-Ia bifunctional enzyme :

| Enzyme Variant | Modification Site | Catalytic Efficiency (kcat/Km) |

|---|---|---|

| Wild-type AAC(6′)-Ie | 6′-amine | 2.1×104M−1s−1) |

| D80G-1–240 mutant | 4‴-amine | 8.9×103M−1s−1) |

Stability and Degradation

科学的研究の応用

Antimicrobial Efficacy

Dibekacin sulfate exhibits a broad spectrum of antibacterial activity. The Minimum Inhibitory Concentrations (MICs) against various pathogens are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Staphylococcus epidermidis | 0.78 |

| Micrococcus flavus | 6.25 |

| Bacillus anthracis | 0.39 |

| Bacillus cereus | 1.56 |

| Escherichia coli | 0.2 - 100 |

| Pseudomonas aeruginosa | <0.2 - 100 |

| Klebsiella pneumoniae | 0.39 |

These values indicate that this compound is particularly effective against gram-positive bacteria and select gram-negative strains, making it a valuable option in clinical settings where antibiotic resistance poses significant challenges.

Clinical Applications

This compound has been utilized in various clinical scenarios:

- Indwelling Catheters : A study demonstrated that dibekacin incorporated into catheter coatings significantly reduced infection rates caused by gram-negative bacteria, thereby improving patient outcomes .

- Intrathoracic Administration : Administered intrathoracically in animal models with induced pleurisy, this compound showed promising serum levels, indicating effective local delivery for treating infections .

- Ocular Infections : In a case study involving patients with blepharitis, topical application of this compound resulted in significant symptom improvement compared to control groups .

Nephrotoxicity Studies

A critical concern associated with aminoglycoside antibiotics is nephrotoxicity. Research indicates that dibekacin can induce renal toxicity, assessed through blood urea nitrogen (BUN) levels in animal models. Modified derivatives of dibekacin have been investigated for reduced nephrotoxic effects:

- Dibekacin-di-N-methanesulfonate : Exhibited minimal change in BUN levels; bioactive in vitro but ineffective in vivo against Pseudomonas aeruginosa.

- Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates : Demonstrated lower mortality and better body weight gain during prolonged treatments compared to the parent compound .

Research Applications

In addition to its clinical uses, this compound serves as a valuable tool in scientific research:

- Antibiotic Coating Studies : Investigations into the efficacy of this compound-coated indwelling catheters have shown its potential to release the antibiotic into urine over time, effectively delaying lower urinary tract infections .

- Fibrin Glue Studies : Adding this compound to fibrin glue decreased bacterial colonization likelihood, indicating its utility in surgical applications .

作用機序

Dibekacin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. The drug binds irreversibly to the 30S subunit of bacterial ribosomes, disrupting the formation of the initiation complex and causing misreading of mRNA . This leads to the production of faulty proteins, ultimately resulting in bacterial cell death . The drug’s bactericidal nature makes it particularly effective against aerobic Gram-negative bacteria .

類似化合物との比較

Dibekacin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . it is unique in its ability to target certain bacterial strains that are resistant to other aminoglycosides . This makes this compound a valuable option in the treatment of multi-drug resistant bacterial infections .

生物活性

Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin B, primarily used in the treatment of severe gram-negative bacterial infections. This article explores its biological activity, efficacy, and safety based on various studies and findings from the literature.

This compound has the molecular formula C18H39N5O12S and a molecular weight of approximately 549.59 g/mol. It functions by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria, which ultimately leads to cell death. This mechanism is crucial for its effectiveness against a variety of bacterial strains, particularly those resistant to other antibiotics.

Antimicrobial Efficacy

This compound demonstrates broad-spectrum antibacterial activity. The Minimum Inhibitory Concentrations (MICs) against various pathogens are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Staphylococcus epidermidis | 0.78 |

| Micrococcus flavus | 6.25 |

| Bacillus anthracis | 0.39 |

| Bacillus cereus | 1.56 |

| Escherichia coli | 0.2 - 100 |

| Pseudomonas aeruginosa | <0.2 - 100 |

| Klebsiella pneumoniae | 0.39 |

These values indicate that this compound is particularly potent against gram-positive bacteria and some gram-negative strains, making it an important option in clinical settings where resistance is a concern .

Nephrotoxicity Studies

One significant concern with aminoglycosides, including this compound, is nephrotoxicity. Studies have shown that dibekacin can induce renal toxicity, which has been assessed through blood urea nitrogen (BUN) levels in animal models. Research indicates that modified derivatives of dibekacin exhibit reduced nephrotoxic effects compared to the parent compound:

- Dibekacin-di-N-methanesulfonate : Minimal change in BUN levels; bioactive in vitro but ineffective in vivo against Pseudomonas aeruginosa.

- Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates : Showed lower mortality and better body weight gain compared to this compound during prolonged treatments .

Clinical Applications

This compound has been utilized in various clinical settings, including:

- Indwelling Catheters : A study demonstrated that dibekacin incorporated into catheter coatings significantly reduced infection rates caused by gram-negative bacteria .

- Intrathoracic Administration : Administered intrathoracically in rabbits with induced pleurisy showed promising serum levels, indicating effective local delivery for treating infections .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in treating severe infections:

- Case Study on Blepharitis : Patients treated with topical this compound showed significant improvement in symptoms compared to controls, supporting its use for ocular infections.

- Clinical Trials for Conjunctivitis : In randomized trials, patients receiving dibekacin demonstrated faster resolution of conjunctivitis symptoms compared to those on placebo.

特性

CAS番号 |

58580-55-5 |

|---|---|

分子式 |

C18H39N5O12S |

分子量 |

549.6 g/mol |

IUPAC名 |

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |

InChIキー |

GXKUKBCVZHBTJW-UHFFFAOYSA-N |

SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

正規SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dibekacin sulfate; Debecacin sulfate; EINECS 261-341-0; Orbicin; Panimycin. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。